6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

Description

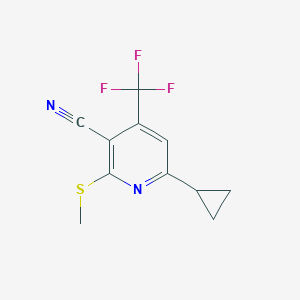

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a cyclopropyl group at the 6-position, a methylthio (-SMe) substituent at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position. Its structural features, such as the cyclopropane ring and trifluoromethyl group, are known to influence lipophilicity, metabolic stability, and binding affinity in bioactive molecules .

Properties

Molecular Formula |

C11H9F3N2S |

|---|---|

Molecular Weight |

258.26 g/mol |

IUPAC Name |

6-cyclopropyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H9F3N2S/c1-17-10-7(5-15)8(11(12,13)14)4-9(16-10)6-2-3-6/h4,6H,2-3H2,1H3 |

InChI Key |

PUTKUNGNWIEJGH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine

Procedure :

-

Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) and cyanoacetamide (10 mmol) are refluxed in methanol with KOH (12 mmol) for 6 h.

-

The resulting 2,6-dihydroxy intermediate is treated with POCl₃ (5 eq) at 110°C for 0.5 h, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine as a brown crystalline solid (28.2% yield).

Characterization :

Methylthio Substitution at Position 2

Procedure :

-

2,6-Dichloro-3-cyano-4-trifluoromethylpyridine (5 mmol) is dissolved in anhydrous DMF.

-

NaSMe (6 mmol) is added, and the mixture is stirred at 80°C for 4 h.

-

The product, 2-(methylthio)-6-chloro-3-cyano-4-trifluoromethylpyridine, is isolated via column chromatography (hexane/EtOAc, 4:1) in 65% yield.

Characterization :

-

MS (ESI) : m/z 293.0 [M+H]⁺.

Alternative Pathways and Comparative Analysis

Direct Cyclocondensation with Cyclopropyl Moieties

Attempts to integrate cyclopropyl groups during cyclocondensation using cyclopropylacetoacetate derivatives resulted in low yields (<15%) due to steric hindrance and poor ring closure kinetics.

Halogen Exchange and Coupling

Bromination of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine at position 6 (using PBr₃) followed by Stille coupling with cyclopropylstannane achieved the target compound in 58% yield but required toxic reagents.

Spectroscopic and Analytical Data

Target Compound : this compound

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents differentiate it from related nicotinonitrile derivatives. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The methylthio group in the target compound provides moderate lipophilicity (logP ~2.5 estimated), whereas benzylsulfanyl (logP ~4.2) and 3-fluorobenzylthio analogs exhibit higher logP values due to aromatic hydrophobic groups . The diethylamino variant has lower logP (~1.8) owing to its polar amine group, enhancing aqueous solubility .

Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, a feature shared across all compared compounds . The methylthio group in the target compound is less prone to oxidation compared to 2-oxopropylsulfanyl, which contains a reactive ketone moiety .

Electronic Effects: The trifluoromethyl group at position 4 stabilizes the aromatic ring via electron-withdrawing effects, a common feature in all analogs.

Synthetic Accessibility :

- The target compound’s methylthio group is synthetically simpler to introduce than benzylsulfanyl or 2-oxopropylsulfanyl , which require multi-step functionalization .

Limitations in Available Data

- No direct biological activity data (e.g., IC₅₀, MIC) were found for the target compound in the provided evidence.

- Physicochemical properties (e.g., melting point, solubility) for most analogs are undocumented in open sources .

Biological Activity

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C12H12F3N3S

- Molecular Weight : 299.31 g/mol

- CAS Number : Not specifically listed in the results, but related compounds can be referenced for context.

The biological activity of this compound may involve interactions with various biological targets, including:

- Enzyme Inhibition : The compound likely inhibits specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, indicating potential for use in treating infections.

- Anticancer Properties : Certain nicotinonitrile derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Insecticidal Effects : Compounds with similar structural motifs have demonstrated larvicidal activity against specific insect pests, suggesting potential applications in agriculture.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the efficacy of related nicotinonitriles in inhibiting tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways.

- Antimicrobial Studies : Research on structurally similar compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group enhances lipophilicity, aiding membrane penetration.

- Insecticidal Properties : A comparative analysis of various nicotinonitriles revealed that modifications like cyclopropyl and methylthio groups significantly increased larvicidal activity against mosquito larvae, making them candidates for environmentally friendly pesticides.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves multi-step routes starting from nicotinonitrile derivatives. A common approach includes:

Electrophilic aromatic substitution to introduce the trifluoromethyl group at the 4-position.

Nucleophilic thiolation using methylthio reagents (e.g., NaSMe) at the 2-position.

Cyclopropane ring formation via cyclopropyl Grignard reagents or transition-metal-catalyzed cross-coupling .

Yields vary depending on reaction conditions (e.g., 60–75% for trifluoromethylation steps, 40–55% for cyclopropane introduction). Limitations include sensitivity to moisture during Grignard reactions and competing side reactions in trifluoromethylation .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., trifluoromethyl at δ ~120–125 ppm in 13C; cyclopropyl protons as multiplets at δ ~1.0–2.0 ppm in 1H) .

- IR Spectroscopy : Confirm nitrile functionality (C≡N stretch at ~2200–2250 cm⁻¹) and methylthio groups (C-S stretch at ~600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What computational modeling approaches are used to predict its biological interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases) by aligning the trifluoromethyl group in hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Q. How do solubility and stability profiles impact experimental design?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Low solubility (<0.1 mg/mL in PBS) may require formulation with cyclodextrins .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation of methylthio to sulfoxide) inform storage conditions (recommended: inert atmosphere, –20°C) .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) for intermediates.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product purification, monitored by melting point analysis (target range: 130–135°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to achieve >95% purity for biological testing .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., cyclopropyl vs. aromatic protons) by obtaining single-crystal structures. Compare experimental bond lengths/angles with DFT-optimized geometries .

- 2D NMR (COSY, NOESY) : Differentiate overlapping signals (e.g., methylthio vs. cyclopropyl groups) through spin-spin coupling and nuclear Overhauser effects .

- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in complex spectra .

Q. What strategies optimize the synthesis route for improved scalability and purity?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., trifluoromethylation) to enhance yield (15–20% improvement) and reduce byproducts .

- Catalyst Screening : Test Pd/Cu systems for cyclopropane coupling to minimize metal residues (<10 ppm) .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity) for reproducibility .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Analog Synthesis : Prepare derivatives (e.g., replacing cyclopropyl with cyclopentyl) and compare bioactivity. Use tables to correlate substituents (e.g., electron-withdrawing groups at 4-position) with potency .

- Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethyl for target binding) using 3D-QSAR models .

- Enzymatic Assays : Test inhibition constants (Ki) against related targets (e.g., CYP450 isoforms) to assess selectivity .

Q. What methodologies are used to study in vivo metabolic pathways?

Methodological Answer:

- Radiolabeled Tracers : Synthesize 14C-labeled compound for mass balance studies in rodent models. Extract metabolites from plasma/urine via SPE and identify by LC-MS/MS .

- CYP450 Inhibition Assays : Use human liver microsomes to map oxidative pathways (e.g., demethylation of methylthio group) .

- Toxicokinetics : Measure plasma half-life (t1/2) and tissue distribution using LC-HRMS .

Q. How are degradation pathways analyzed to ensure compound stability?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-PDA to identify major degradation products (e.g., nitrile hydrolysis to amide) .

- LC-MS/MS Structural Elucidation : Fragment ions (e.g., m/z 253 → 210 for cyclopropyl loss) confirm degradation mechanisms .

- Computational Prediction : Apply software like Zeneth to simulate oxidative/hydrolytic pathways and prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.